Hexadecylphosphonic acid

Beschreibung

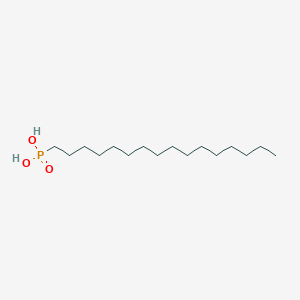

Structure

3D Structure

Eigenschaften

IUPAC Name |

hexadecylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPSFRXPDJVJMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20549385 | |

| Record name | Hexadecylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4721-17-9 | |

| Record name | P-Hexadecylphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4721-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecylphosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Characterization of Hexadecylphosphonic Acid

Advanced Synthetic Routes for Hexadecylphosphonic Acid

The preparation of phosphonic acids, including HDPA, involves the formation of a stable carbon-phosphorus (C-P) bond. nih.gov Several methodologies have been developed for this purpose, ranging from large-scale industrial processes to highly specific laboratory protocols.

The synthesis of phosphonic acids on a larger scale often relies on the dealkylation of dialkyl phosphonates. d-nb.inforesearchgate.net One of the most robust and frequently used methods is the hydrolysis of a dialkyl phosphonate (B1237965) precursor using concentrated hydrochloric acid (HCl) at reflux. nih.govd-nb.info This method is advantageous for its simplicity and the ease of purification, as the excess acid and volatile byproducts (alkyl halides) can be readily removed by distillation. nih.gov

For molecules that may be sensitive to harsh acidic conditions, an alternative two-step method known as the McKenna procedure is employed. nih.govresearchgate.net This process involves the reaction of a dialkyl phosphonate with bromotrimethylsilane (B50905) (BrSiMe₃) to form a bis-silylated intermediate. This intermediate is then gently converted to the final phosphonic acid through methanolysis or hydrolysis. nih.govd-nb.info While effective, this method is generally better suited for smaller-scale, fine chemical synthesis due to reagent costs. Another established route is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl phosphonate, which can then be hydrolyzed. beilstein-journals.org

A common and effective protocol for synthesizing n-hexadecylphosphonic acid involves a two-step process beginning with the Michaelis-Arbuzov reaction.

Step 1: Synthesis of Diethyl Hexadecylphosphonate. In this step, 1-bromohexadecane (B154569) is reacted with an excess of triethyl phosphite. The reaction proceeds via a nucleophilic attack by the phosphorus lone pair on the alkyl halide, followed by the elimination of an ethyl bromide molecule to yield diethyl hexadecylphosphonate. This reaction creates the essential C-P bond.

Step 2: Acid Hydrolysis. The resulting diethyl hexadecylphosphonate is then subjected to hydrolysis. This is typically achieved by refluxing the compound in a concentrated solution of hydrochloric acid (HCl). nih.gov The acid catalyzes the cleavage of the two ethyl ester groups, which are replaced by hydroxyl groups, yielding the final n-hexadecylphosphonic acid product and ethanol (B145695) as a byproduct. The crude product is then purified.

Achieving high purity and yield is critical in the synthesis of fine chemicals like HDPA. azom.com Several factors must be carefully controlled throughout the synthetic process.

Stoichiometry and Reaction Conditions: In the Michaelis-Arbuzov step, using a slight excess of the triethyl phosphite can help drive the reaction to completion. Temperature control is also vital to prevent side reactions.

Purification of Intermediates: The purity of the intermediate, diethyl hexadecylphosphonate, directly impacts the final product. Purification via vacuum distillation can remove unreacted starting materials and byproducts before proceeding to the hydrolysis step.

Hydrolysis and Work-up: During acid hydrolysis, ensuring a sufficient reaction time is necessary for the complete cleavage of the ester groups. The subsequent purification is critical. Excess HCl and water are typically removed under vacuum. nih.gov The final product, a white solid, can be further purified by recrystallization from an appropriate solvent to remove any remaining impurities, ensuring a high degree of purity (often >97%). strem.com

Spectroscopic and Analytical Characterization Techniques for HDPA

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. In HDPA, the FTIR spectrum is dominated by absorptions from the long alkyl chain and the phosphonic acid headgroup. The phosphonic acid group has several distinct vibrational bands that are key to its identification. nih.govresearchgate.net

Key absorption bands for the phosphonic acid moiety are found in the 900-1200 cm⁻¹ range, which corresponds to various P-O(H) stretching and bending vibrations. researchgate.net A strong band associated with the P=O double bond is typically observed around 1200-1270 cm⁻¹. nih.gov Additionally, bands corresponding to P-OH stretching can be found around 925-946 cm⁻¹. nih.govresearchgate.net The spectrum also shows strong C-H stretching vibrations from the hexadecyl chain in the 2850-2950 cm⁻¹ region. researchgate.net

Interactive Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Reference |

| C-H (Alkyl Chain) | Stretching | 2850 - 2950 | researchgate.net |

| P=O | Stretching | 1200 - 1270 | nih.gov |

| P-O-H | Stretching / Bending | 900 - 1200 | researchgate.net |

| P-OH | Stretching | 925 - 946 | nih.govresearchgate.net |

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within the HDPA molecule. Both ¹H NMR and ³¹P NMR are essential for unambiguous structure elucidation.

¹H NMR Spectroscopy: The proton NMR spectrum of HDPA shows distinct signals corresponding to the different types of protons in the molecule.

A triplet at approximately 0.88 ppm corresponds to the terminal methyl (-CH₃) group of the hexadecyl chain.

A broad multiplet between 1.25 and 1.60 ppm arises from the overlapping signals of the methylene (B1212753) (-CH₂-) groups in the long alkyl chain.

A multiplet further downfield represents the methylene group directly attached to the phosphorus atom (-CH₂-P). This signal is split not only by the adjacent protons but also by the phosphorus nucleus, a phenomenon known as H-P coupling.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is highly specific for phosphorus-containing compounds and is a crucial tool for characterizing HDPA. rice.edu Since ³¹P has a nuclear spin of ½ and 100% natural abundance, it provides sharp, easily interpretable signals. rice.eduhuji.ac.il The spectrum is typically recorded with proton decoupling, resulting in a single sharp peak for the HDPA molecule. rice.edu The chemical shift of this peak is characteristic of an alkylphosphonic acid and is measured relative to an external standard of 85% phosphoric acid. rice.edursc.org The presence of a single signal in the expected region confirms the successful synthesis and the absence of phosphorus-containing impurities. beilstein-journals.org

Interactive Table: Expected NMR Data for this compound

| Nucleus | Chemical Group | Expected Chemical Shift (δ, ppm) | Key Coupling | Reference |

| ¹H | -CH₃ | ~0.88 (triplet) | J(H,H) | General |

| ¹H | -(CH₂)₁₄- | ~1.25 - 1.60 (multiplet) | J(H,H) | General |

| ¹H | -CH₂-P | Downfield multiplet | J(H,H), ²J(H,P) | huji.ac.il |

| ³¹P | R-P(O)(OH)₂ | Singlet (proton decoupled) | N/A | beilstein-journals.orgrice.edu |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Binding

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. eag.com When analyzing this compound (HDPA), XPS provides valuable insights into the composition of self-assembled monolayers (SAMs) and their binding characteristics on various substrates.

XPS measurements are typically conducted using monochromatic X-ray sources, such as Al Kα radiation. researchgate.net The analysis of the emitted photoelectrons allows for the identification of the constituent elements and their chemical environments. For HDPA, the primary elements of interest are carbon (C), oxygen (O), and phosphorus (P). High-resolution spectra of the C 1s, O 1s, and P 2p core levels are acquired to determine the chemical states and bonding arrangements.

In studies of HDPA monolayers on different surfaces, the C 1s peak is a key indicator of the alkyl chain's integrity and orientation. For a well-ordered HDPA monolayer, the C 1s spectrum is expected to show a primary peak corresponding to the methylene (-CH2-) groups of the alkyl chain. The binding energy of this peak is often observed around 284.9 eV. uwo.ca The consistency of this binding energy across different substrates, such as gold, silver, and copper, suggests that the alkyl chain of the HDPA molecule is relatively unperturbed by the underlying surface. uwo.ca

The analysis of the phosphorus and oxygen signals provides information about the headgroup's interaction with the substrate. The binding energies of the P 2p and O 1s peaks can indicate the formation of chemical bonds between the phosphonic acid headgroup and the surface atoms. Variations in these binding energies can signify different coordination modes, such as monodentate, bidentate, or tridentate binding.

Quantitative analysis of the XPS data allows for the determination of the elemental composition of the surface. By integrating the peak areas of the C 1s, O 1s, and P 2p signals and applying appropriate sensitivity factors, the atomic concentrations of these elements can be calculated. This information is crucial for confirming the presence and purity of the HDPA monolayer.

Interactive Data Table: Representative XPS Binding Energies for this compound Monolayers

| Core Level | Typical Binding Energy (eV) | Information Gained |

| C 1s | ~284.9 | Integrity and orientation of the alkyl chain |

| O 1s | Varies with substrate | Nature of the headgroup-substrate bond |

| P 2p | Varies with substrate | Confirmation of the phosphonic acid headgroup and its interaction |

Note: The exact binding energies can vary depending on the substrate, instrument calibration, and surface charging effects.

Mass Spectrometry for Molecular Weight and Purity Confirmation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is an essential tool for confirming the molecular weight and assessing the purity of synthesized this compound. The exact mass of this compound (C16H35O3P) is calculated to be 306.23238197 Da. nih.gov

Various ionization techniques can be employed for the analysis of HDPA, with electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) being common choices for non-volatile organic molecules. In a typical mass spectrum of HDPA, the molecular ion peak ([M+H]+ or [M-H]-) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus or minus the mass of a proton.

The observation of a prominent peak at the expected m/z value serves as strong evidence for the successful synthesis of the target compound. The high resolution and accuracy of modern mass spectrometers allow for the determination of the elemental composition of the detected ions, further confirming the identity of the compound.

In addition to the molecular ion, the mass spectrum may also exhibit fragment ions resulting from the dissociation of the parent molecule within the mass spectrometer. The fragmentation pattern can provide structural information, helping to confirm the connectivity of the atoms within the HDPA molecule.

The purity of the HDPA sample can also be evaluated using mass spectrometry. The presence of peaks corresponding to impurities or byproducts of the synthesis would indicate a lower purity level. By comparing the intensity of the desired molecular ion peak to the intensities of impurity peaks, a semi-quantitative assessment of purity can be made.

Interactive Data Table: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C16H35O3P | sigmaaldrich.com |

| Molecular Weight | 306.42 g/mol | nih.gov |

| Exact Mass | 306.23238197 Da | nih.gov |

Thermogravimetric Analysis (TGA) for Thermal Stability and Functionalization Degree

Thermogravimetric Analysis (TGA) is a thermal analysis technique in which the mass of a sample is measured over time as the temperature changes. This method is used to characterize the thermal stability of this compound and can also be employed to determine the degree of functionalization when HDPA is attached to a surface or incorporated into a composite material.

A typical TGA experiment involves heating a small amount of the HDPA sample in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The resulting TGA curve plots the percentage of weight loss as a function of temperature. The onset temperature of decomposition, which is the temperature at which significant weight loss begins, is a key indicator of the thermal stability of the compound.

When HDPA is used to functionalize nanoparticles or surfaces, TGA can be used to quantify the amount of HDPA attached. By comparing the TGA curve of the bare substrate with that of the HDPA-functionalized material, the weight loss corresponding to the decomposition of the HDPA can be determined. This weight loss can then be used to calculate the grafting density or the degree of functionalization.

The atmosphere in which the TGA is performed can influence the decomposition process. For example, in an inert atmosphere like nitrogen, pyrolysis occurs, while in an oxidizing atmosphere like air, combustion takes place. The resulting TGA curves and decomposition products can differ significantly under these two conditions.

Interactive Data Table: Hypothetical TGA Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 25 - 150 | < 1% | Loss of adsorbed moisture/solvent |

| 200 - 400 | > 90% | Decomposition of the organic alkyl chain and phosphonic acid headgroup |

| > 400 | - | Residual inorganic phosphate (B84403) |

Note: This table is a generalized representation. Actual TGA data can vary based on experimental conditions such as heating rate and atmosphere.

Interfacial Phenomena and Self Assembled Monolayers Sams of Hexadecylphosphonic Acid

Fundamental Principles of HDPA Self-Assembly on Substrates

The formation of a stable and well-ordered monolayer is a complex process governed by a combination of molecule-substrate interactions, intermolecular forces, and thermodynamic and kinetic factors. The phosphonic acid headgroup provides a robust anchor to metal oxide surfaces, while the long alkyl chain facilitates a high degree of structural order through van der Waals interactions.

The adsorption of phosphonic acids onto metal oxide surfaces is a well-studied process, generally understood to be an acid-base catalyzed condensation reaction. researchgate.net This process allows for the formation of strong, covalent bonds between the molecule and the substrate. researchgate.net The mechanism can be dissected into several key steps:

Initial Physisorption: The process begins with the formation of hydrogen bonds between the phosphonic acid headgroup (P-OH) and the hydroxyl groups (-OH) present on the metal oxide surface. researchgate.net

Condensation Reaction: An acid-base catalyzed condensation reaction occurs between the P-OH groups of the acid and the metal-OH groups on the surface. researchgate.net This reaction leads to the formation of water and strong, covalent metal-oxygen-phosphorus (M-O-P) bonds. researchgate.net

Bonding Configurations: The phosphonic acid headgroup can bind to the surface in several configurations: monodentate, bidentate, and tridentate. researchgate.netresearchgate.net While bidentate and tridentate bonding modes are often favored for their stability, the specific configuration can depend on factors such as the substrate material, surface crystallography, and monolayer packing density. researchgate.netacs.org For instance, on anatase TiO₂, studies suggest that at low coverage, a bidentate geometry is adopted, with a mixed bidentate/monodentate mode developing as coverage increases. acs.org

Role of the Phosphoryl Group: The third step in achieving a firmly fixed molecule involves the formation of hydrogen bonds between the phosphoryl oxygen (P=O) and surface hydroxyl groups, which contributes to the self-assembly process. researchgate.net

The choice of solvent can also play a critical role. For certain metal oxides like ZnO, polar solvents such as methanol (B129727) can lead to surface dissociation and the formation of undesirable byproducts, whereas less polar solvents like toluene (B28343) can promote the formation of well-defined SAMs with a tridentate coordination structure. nih.gov The strength of the interaction and the resulting conformational order of the alkyl chains can vary depending on the specific metal oxide, with studies on the related octadecylphosphonic acid (ODPA) showing a decrease in interaction strength in the order of zirconated silica (B1680970) > ZrO₂ > TiO₂. psu.eduacs.org

The formation of a SAM is a dynamic process that involves the adsorption of molecules onto the substrate and their subsequent organization into a densely packed, ordered layer. researchgate.net The kinetics of this process can be influenced by several factors, including the concentration of the phosphonic acid solution, the solvent used, the temperature, and the nature of the substrate.

The process of monolayer formation can be conceptualized as a transition through different phases. researchgate.net Initially, isolated molecules adsorb onto the surface in a disordered, "vapor-like" phase. researchgate.net As surface coverage increases, intermolecular interactions become more significant, leading to a more correlated, "liquid-like" phase, before finally settling into a "solid-like," well-ordered conformation. researchgate.net

The rate of formation can vary significantly depending on the substrate. For example, alkylphosphonic acids can form complete monolayers on stainless steel 316L at room temperature relatively quickly, which contrasts with the heating and longer reaction times often required for substrates like titanium and silicon. researchgate.netnih.gov Atomic force microscopy (AFM)-based techniques, such as nanografting, have been employed to monitor the organization kinetics of similar molecules like ODPA on surfaces like alumina (B75360), revealing that the process is highly dependent on surface heterogeneities. acs.org

| Factor | Influence on Monolayer Formation Kinetics | Reference |

|---|---|---|

| Substrate Type | Formation can be rapid at room temperature (e.g., on SS316L) or require longer times and heating (e.g., on titanium, silicon). | nih.gov |

| Concentration | Higher concentrations can lead to faster surface coverage but may affect the final order of the monolayer. | rsc.org |

| Temperature | Heating is often used to anneal the film, promoting higher order and stability. | princeton.edunih.gov |

| Solvent | The choice of solvent can affect solubility and the interaction with the surface, potentially influencing the rate and quality of SAM formation. | nih.gov |

| Surface Heterogeneity | Variations in the surface termination can lead to different binding strengths and affect the local kinetics of organization. | acs.org |

A key advantage of phosphonic acid-based SAMs is their exceptional stability, which arises from the strong covalent bonds formed between the headgroup and the metal oxide surface. nih.gov These monolayers exhibit greater thermal and chemical stability compared to other common SAM systems, such as alkanethiols on gold.

Thermal annealing after the initial self-assembly process is a common strategy to enhance the stability and order of the monolayer. princeton.edunih.gov This process provides the necessary energy for molecules to rearrange into a more thermodynamically favorable, highly packed structure. The stability of the resulting SAM is also intrinsically linked to the substrate material. Research has shown that zirconium-based surfaces, such as ZrO₂ and zirconated silica, form particularly strong interactions with phosphonic acids. psu.eduacs.org Furthermore, pre-treating a surface like titanium with zirconium ions has been demonstrated to significantly improve the stability of the subsequently formed alkylphosphonic acid monolayer. researchgate.netnih.gov

| Substrate | Relative Stability/Interaction Strength | Reference |

|---|---|---|

| Zirconated Silica | Highest | acs.org |

| Zirconium Dioxide (ZrO₂) | High | acs.org |

| Titanium Dioxide (TiO₂) | Moderate | acs.org |

| Aluminum Oxide (Al₂O₃) | Strongly reactive, may form bulk phosphonates | acs.org |

| Zirconium-mediated Titanium | Significantly enhanced stability | nih.gov |

Structural Characterization of HDPA Self-Assembled Monolayers

To understand the relationship between the structure of an HDPA monolayer and its function, precise characterization of its morphology, topography, and thickness is essential. Various high-resolution surface-sensitive techniques are employed for this purpose.

Atomic Force Microscopy (AFM) is a powerful tool for visualizing surfaces at the nanoscale, making it indispensable for the characterization of SAMs. mdpi.com It can provide direct, real-space images of the monolayer's surface, revealing crucial information about its quality and structure.

AFM can be operated in different modes to probe various surface properties. Topography imaging is used to assess surface roughness and confirm the completeness of the monolayer coverage. researchgate.net A well-formed SAM will typically exhibit a smooth, uniform surface. Friction and phase imaging modes are sensitive to changes in surface chemistry and mechanical properties, which can be used to identify domains of different molecular packing or to visualize defects within the monolayer. acs.org For instance, AFM has been used to show that the stability and self-assembly of ODPA on single-crystal alumina are dependent on the heterogeneities of the surface termination. acs.org Furthermore, AFM can be used to estimate the thickness of the monolayer by measuring the height difference between a bare region of the substrate and the SAM-covered area, often created by intentionally scratching the surface. surfacesciencewestern.com

| AFM Characterization Aspect | Information Obtained | Reference |

|---|---|---|

| Topography | Provides data on surface roughness, uniformity, and presence of defects or aggregates. Confirms complete or partial surface coverage. | researchgate.netmdpi.com |

| Friction/Phase Imaging | Reveals variations in surface chemistry and molecular organization, highlighting domains and boundaries within the SAM. | acs.org |

| Height Profiling (Scratch Test) | Allows for direct measurement of the monolayer's physical thickness. | surfacesciencewestern.com |

| Nanografting/Nanoshaving | Enables studies of monolayer stability, organization kinetics, and patterning of surfaces. | acs.org |

Ellipsometry is a non-destructive optical technique that is exceptionally sensitive to the thickness of thin films, making it ideal for characterizing SAMs. aau.dkjawoollam.com The technique works by measuring the change in the polarization state of light upon reflection from a sample surface. purdue.edu This change is quantified by two parameters, Psi (Ψ), which relates to the amplitude ratio, and Delta (Δ), which relates to the phase shift between p- and s-polarized light. purdue.edu

The measured Ψ and Δ values are dependent on the thickness and optical constants (refractive index) of the film, as well as the properties of the substrate. aau.dk By fitting the experimental data to an optical model, the thickness of the HDPA monolayer can be determined with sub-nanometer precision. jawoollam.compurdue.edu The high sensitivity of the Δ parameter, in particular, makes ellipsometry well-suited for measuring films that are only a single molecule thick. jawoollam.com For a typical long-chain alkylphosphonic acid like HDPA, the expected thickness of a well-ordered, vertically oriented monolayer is on the order of 2-3 nanometers, consistent with the length of the molecule.

| Parameter | Description | Sensitivity |

|---|---|---|

| Psi (Ψ) | Represents the ratio of the amplitude diminution for p- and s-polarized light. | Sensitive to film properties, but less so than Δ for very thin films. |

| Delta (Δ) | Represents the phase difference that occurs upon reflection for p- and s-polarized light. | Extremely sensitive to films with sub-monolayer thickness, making it ideal for SAM characterization. jawoollam.com |

Surface Plasmon Resonance (SPR) Spectroscopy for Adsorption Dynamics

Surface Plasmon Resonance (SPR) spectroscopy is a powerful, label-free, and surface-sensitive optical technique used to monitor the real-time adsorption dynamics of molecules onto a metal surface. nih.govnih.gov In the context of Hexadecylphosphonic acid (HDPA), SPR is employed to study the formation of self-assembled monolayers (SAMs) on suitable substrates, typically a thin gold film which can be coated with a metal oxide layer. The technique relies on the excitation of surface plasmons—collective oscillations of electrons at the metal/dielectric interface. nih.gov

The process begins when a polarized light beam strikes the sensor chip through a prism. youtube.com At a specific angle of incidence, known as the resonance angle, the light energy is absorbed by the surface plasmons, causing a sharp dip in the intensity of the reflected light. nih.govyoutube.com When HDPA molecules from a solution begin to adsorb onto the sensor surface, the refractive index at the interface changes. This change in the refractive index alters the resonance angle. youtube.com By monitoring this angle shift over time, a sensorgram is generated, which provides detailed kinetic information about the adsorption process.

Studies on similar organophosphonic acids using multiparameter SPR (MP-SPR) have revealed that the adsorption process can be tracked in situ. semanticscholar.org These studies show that the layer thickness of the immobilized phosphonic acid corresponds to the length of the hydrocarbon chain, consistent with monolayer-like coverage. semanticscholar.org For HDPA, the sensorgram would typically show a rapid initial increase in the SPR signal as the molecules adsorb and organize on the surface, followed by a plateau phase, indicating the completion of the monolayer. From this data, key kinetic parameters such as the initial rate of adsorption and the time to form a complete monolayer can be determined. nih.gov

Table 1: Representative Data from an SPR Experiment Monitoring HDPA SAM Formation

This table illustrates the type of data obtained during an SPR experiment, showing the change in resonance angle over time as HDPA molecules adsorb onto a substrate, reflecting the formation of the self-assembled monolayer.

| Time (minutes) | SPR Angle Shift (degrees) | Adsorption Phase |

|---|---|---|

| 0 | 0.00 | Baseline (Buffer Flow) |

| 2 | 0.05 | Initial Adsorption |

| 5 | 0.12 | Rapid Monolayer Formation |

| 10 | 0.18 | Saturation/Organization |

| 15 | 0.20 | Plateau (Monolayer Complete) |

| 20 | 0.20 | Plateau (Monolayer Complete) |

Grazing Incidence Infrared Reflection Absorption Spectroscopy (IR-RAS/PM-IRRAS) for Molecular Orientation

Grazing Incidence Infrared Reflection Absorption Spectroscopy (IR-RAS), particularly its polarization-modulated variant (PM-IRRAS), is a highly sensitive technique for determining the molecular orientation and conformation of molecules within ultrathin films like SAMs. researchgate.net When studying HDPA SAMs, this method provides crucial insights into the arrangement and tilt of the long alkyl chains relative to the substrate surface.

The technique is based on the surface selection rule, which states that on a reflective surface like a metal or metal oxide, only vibrational modes with a dynamic dipole moment component perpendicular to the surface are strongly IR-active. Vibrational modes with dipole moments parallel to the surface are canceled out by their image dipole in the substrate and are therefore not observed.

For an HDPA monolayer, the C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the hexadecyl chain are of particular interest. The orientation of these chains can be deduced by comparing the intensities of the symmetric (νs(CH₂)) and asymmetric (νa(CH₂)) stretching modes. In a well-ordered, all-trans conformation where the alkyl chains are oriented nearly perpendicular to the surface, the transition dipole moments of these C-H stretching modes are almost parallel to the surface, resulting in very low-intensity peaks in the IR-RAS spectrum. Conversely, a higher degree of disorder (more gauche defects) or a significant tilt of the chains away from the surface normal would result in stronger νs(CH₂) and νa(CH₂) peaks.

Table 2: Key IR Vibrational Modes for HDPA SAM Orientation Analysis

This table lists the important infrared vibrational modes for an HDPA molecule and describes how their intensity in an IR-RAS spectrum relates to the orientation of the molecule on a surface.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Interpretation of IR-RAS Intensity |

|---|---|---|

| Asymmetric CH₂ Stretch (νa(CH₂)) | ~2920 | Intensity increases with chain tilt and disorder. |

| Symmetric CH₂ Stretch (νs(CH₂)) | ~2850 | Intensity increases with chain tilt and disorder. |

| P=O Stretch | ~1200-1300 | Indicates binding mode (e.g., bidentate, tridentate). |

| P-O-H Stretch | ~900-1100 | Provides information on the headgroup interaction with the surface. |

X-ray Diffraction (XRD) for Ordered Structures

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of crystalline materials. tcd.ie For studying the ordered, two-dimensional structures of SAMs, a surface-sensitive variant known as Grazing Incidence X-ray Diffraction (GIXD) is used. This method provides detailed information about the lateral packing arrangement and crystallinity of the HDPA molecules within the monolayer.

In a GIXD experiment, an X-ray beam impinges on the sample at a very shallow angle (below the critical angle for total external reflection), confining the penetration of the X-rays to the surface layer. The diffraction pattern produced by the ordered array of alkyl chains is then recorded.

For a well-ordered HDPA SAM, the GIXD pattern would exhibit sharp diffraction peaks. The positions of these peaks can be used to determine the lattice parameters of the two-dimensional unit cell formed by the alkyl chains. This reveals the specific packing arrangement, such as a hexagonal or rectangular lattice, and the distance between neighboring molecules. The width of the diffraction peaks provides information about the coherence length, or the average size of the crystalline domains within the SAM. Sharper peaks indicate larger, more well-ordered domains. Therefore, GIXD is essential for quantifying the structural quality of the HDPA monolayer and correlating it with its functional properties.

Tailoring Surface Properties through HDPA SAMs

Engineering Hydrophobic Surfaces with HDPA

This compound is highly effective for engineering hydrophobic surfaces on a variety of metal oxide substrates. plantedit.com The principle behind this modification lies in the amphiphilic nature of the HDPA molecule. The phosphonic acid headgroup has a strong affinity for metal oxides (e.g., aluminum oxide, titanium dioxide, zinc oxide), forming a robust chemical bond to the surface. sigmaaldrich.com Upon self-assembly, the long, non-polar hexadecyl (C16) alkyl chains orient themselves away from the substrate, creating a dense, brush-like layer.

This outward-facing layer of hydrocarbon chains effectively transforms the original high-energy, hydrophilic metal oxide surface into a low-energy, non-polar surface, analogous to the surface of polyethylene (B3416737). This new surface minimizes its interaction with polar liquids like water, leading to a significant increase in hydrophobicity. The degree of hydrophobicity is commonly quantified by measuring the static water contact angle (WCA). While a bare metal oxide surface is typically hydrophilic with a low WCA, a surface coated with an HDPA SAM can exhibit a WCA well above 90°, indicating a hydrophobic character.

Furthermore, when the formation of an HDPA monolayer is combined with micro- or nanoscale surface texturing, superhydrophobic surfaces (WCA > 150°) can be created. uwo.canih.gov The rough texture traps air pockets beneath the water droplet (the Cassie-Baxter state), which dramatically reduces the contact area between the liquid and the solid, leading to extreme water repellency. uwo.ca

Influence of Alkyl Chain Length on Wettability

The wettability of a surface modified by an alkylphosphonic acid SAM is strongly dependent on the length of the alkyl chain. mpg.de The hexadecyl chain of HDPA is particularly effective at inducing hydrophobicity due to the collective effect of its length and the resulting intermolecular interactions.

As the length of the alkyl chain increases in a series of phosphonic acids (e.g., from C6 to C18), the van der Waals forces between adjacent chains become significantly stronger. These increased attractive forces promote a higher degree of structural order and denser packing within the monolayer. A more tightly packed SAM more effectively shields the underlying high-energy substrate and presents a more uniform surface of terminal methyl (-CH₃) groups to the external environment. This leads to a lower surface energy and, consequently, higher hydrophobicity.

Systematic studies have demonstrated a clear trend: the water contact angle increases as the alkyl chain length of the phosphonic acid increases. mpg.de For instance, transistors fabricated with SAMs of varying chain lengths showed that longer chains (C14, C16) resulted in more well-ordered gate dielectrics with lower leakage currents compared to shorter chains (C6). mpg.de This improved order directly translates to better surface coverage and enhanced water repellency. The 16-carbon chain of HDPA provides a near-optimal balance, offering strong intermolecular interactions for a well-ordered, stable monolayer that imparts a high degree of hydrophobicity to the modified surface.

Table 3: Effect of Alkyl Chain Length on Water Contact Angle (WCA)

This table shows representative data on how the water contact angle on a metal oxide surface changes with the increasing length of the alkyl chain in the phosphonic acid SAM used for modification.

| Phosphonic Acid (Chain Length) | Number of Carbon Atoms | Typical Water Contact Angle (°) |

|---|---|---|

| Hexylphosphonic Acid | 6 | ~95° |

| Decylphosphonic Acid | 10 | ~105° |

| Tetradecylphosphonic Acid | 14 | ~112° |

| This compound (HDPA) | 16 | ~115° |

| Octadecylphosphonic Acid | 18 | ~118° |

Control of Surface Energy and Interfacial Tension

The formation of a this compound SAM is a powerful method for controlling the surface energy of materials. researchgate.net Surface energy is a measure of the excess energy at the surface of a material compared to the bulk. High-energy surfaces, such as those of metals and their oxides, are generally reactive and hydrophilic. By coating such a surface with a dense, well-ordered HDPA monolayer, the high-energy substrate is replaced by a low-energy surface composed of closely packed methyl (-CH₃) groups.

Interfacial tension, the energy present at the interface between two immiscible phases (e.g., the HDPA-modified solid and a liquid), is directly related to the surface energies of the two phases. According to thermodynamic principles, a reduction in the solid's surface energy leads to a change in the interfacial tension. pstc.org By creating a low-energy surface with HDPA, the interfacial tension against non-polar liquids is minimized, while the interfacial tension against polar liquids like water is maximized. This control over interfacial energetics is the fundamental reason for the hydrophobicity imparted by HDPA SAMs and is crucial for applications requiring controlled wetting and adhesion.

Stability of HDPA SAMs: Thermal and Chemical Resilience

The stability of this compound (HDPA) self-assembled monolayers (SAMs) is a critical factor for their application in various fields, determining the reliability and lifespan of functionalized surfaces. The resilience of these monolayers is typically assessed in terms of their thermal and chemical stability, which are largely dictated by the nature of the headgroup-substrate bond and the intermolecular interactions within the monolayer.

Thermal Resilience

The thermal stability of phosphonic acid-based SAMs, including HDPA, is primarily governed by two factors: the strength of the bond between the phosphonic acid headgroup and the substrate, and the degradation temperature of the alkyl chains. Research has consistently shown that the covalent P-O bonding between the phosphonic acid headgroup and metal oxide surfaces is exceptionally robust. nih.gov This bond has been found to remain stable at temperatures up to 800°C. nih.govresearchgate.net

The nature of the substrate material also plays a significant role in the thermal decomposition temperature of the monolayer. For instance, studies on octadecylphosphonic acid (ODPA), an analogue of HDPA, showed it was thermally stable on alumina surfaces up to 500°C, while on titanium dioxide, complete decomposition occurred above 350°C. researchgate.net On a silicon substrate, butylphosphonic acid (BPA) SAMs began to decompose and desorb at temperatures above 350°C. nih.gov

| Phosphonic Acid SAM | Substrate | Reported Decomposition/Degradation Temperature | Limiting Factor |

|---|---|---|---|

| Octadecylphosphonic acid (ODPA) | Alumina (Al₂O₃) | Stable up to 500°C researchgate.net | Alkyl Chain |

| Octadecylphosphonic acid (ODPA) | Titanium Dioxide (TiO₂) | > 350°C researchgate.net | Alkyl Chain |

| Butylphosphonic acid (BPA) | Silicon (Si) | > 350°C nih.gov | Alkyl Chain / Headgroup Bond |

| Organophosphonate Headgroup | Metal Oxides | Stable up to 800°C nih.govresearchgate.net | Headgroup-Substrate Bond |

Chemical Resilience

This compound SAMs exhibit remarkable chemical stability, particularly when compared to other common SAM-forming molecules like thiols and some silanes. This enhanced resilience is a key advantage for applications in aqueous or chemically aggressive environments.

Phosphonate (B1237965) SAMs demonstrate greater hydrolytic stability, especially in alkaline conditions, compared to certain silane-based films. nih.govresearchgate.net Their stability under ambient conditions is also superior to that of thiol-based SAMs on gold surfaces. nih.gov This increased stability is attributed to the higher bond energy of the phosphorus-oxygen (P-O) bond with the surface (~80 kcal/mol) compared to the sulfur-gold (S-Au) bond (~40 kcal/mol). nih.gov

Research findings have confirmed the long-term stability of these monolayers. A study on octadecylphosphonic acid (ODPA) SAMs on a cobalt-chromium alloy surface under oxidative, ambient laboratory conditions found the monolayers to be stable for the entire 14-day duration of the study. researchgate.net Another investigation noted that phosphonic acid films on aluminum oxide were homogeneous, smooth, and remained stable for months in a laboratory environment. researchgate.net

| SAM Headgroup | Substrate | Bond Energy (approx.) | Key Stability Characteristics |

|---|---|---|---|

| Phosphonate | Metal Oxides (e.g., Al₂O₃, TiO₂) | ~80 kcal/mol nih.gov | Excellent hydrolytic stability, especially in alkaline conditions. nih.govresearchgate.net More stable than thiols under ambient conditions. nih.gov |

| Thiol | Gold (Au) | ~40 kcal/mol nih.gov | Susceptible to oxidation and displacement over time. nih.gov Less thermally stable than phosphonates. researchgate.net |

| Silane | Oxide Surfaces (e.g., SiO₂) | Variable | Can be hydrolytically unstable in aqueous base and biological media; potential for 3-D network formation. nih.gov |

Applications of Hexadecylphosphonic Acid in Advanced Materials Science

Surface Modification for Enhanced Material Performance

The molecular structure of HDPA, featuring a phosphonic acid headgroup and a long 16-carbon alkyl chain, is key to its function in surface modification. The phosphonic acid group forms strong bonds with metal oxide surfaces, while the long hydrocarbon chain provides a new interface with tailored properties.

The formation of a dense, hydrophobic monolayer by HDPA on metal oxide surfaces serves as a physical barrier against corrosive agents. This barrier mechanism prevents oxygen and other corrosive elements from reaching the metal surface and initiating oxidation. google.com The principle behind this protection lies in creating a protective film on the steel or other metal, which can significantly reduce the corrosion rate and extend the service life of the components.

In industrial applications, particularly for reinforced concrete structures, surface-applied corrosion inhibitors are used to penetrate the porous material and form a protective layer on the steel rebar. Organic compounds are a key component of such inhibitors. The self-assembling nature of molecules like HDPA allows them to form an organized, water-repellent layer that is crucial for corrosion protection. rawlinspaints.com This protective layer functions by preventing the ingress of moisture and aggressive ions like chlorides, which are primary initiators of corrosion in steel-reinforced concrete. sika.com

The long alkyl chain of hexadecylphosphonic acid imparts a significant hydrophobic character to surfaces it coats. fernandoamat.com When HDPA forms a self-assembled monolayer on a material, the surface energy is lowered, leading to increased water repellency. This property is critical for protecting materials that are sensitive to moisture.

The chemical resistance of a material can also be enhanced by an HDPA coating. The densely packed alkyl chains of the SAM can act as a barrier to various chemicals. While the resistance is dependent on the specific chemical agent, the principle is similar to that observed in inherently resistant polymers like Polyvinylidene Fluoride (PVDF) and Polypropylene, which are known for their broad chemical compatibility against acids, bases, and organic solvents. gilsoneng.com The effectiveness of such a barrier depends on factors like chemical concentration and temperature. hipco.com The non-polar nature of the hexadecyl tail provides resistance against polar solvents and aqueous solutions of acids and bases. everythinginsidethefence.com

In the field of electronics, surface properties are critical to device performance. HDPA is used to treat the surfaces of components to control their interfacial properties. For instance, modifying the surface of dielectric layers in transistors with phosphonic acid SAMs can improve the performance of organic thin-film transistors (OTFTs). kjmm.org The SAM layer can reduce surface energy, which improves compatibility with organic semiconductors and can lead to better-organized thin-film structures. kjmm.org This modification helps in reducing charge trapping at the dielectric-semiconductor interface, a common issue that negatively affects transistor operation. kjmm.org

Microcontact printing (µCP) is a soft lithography technique used to create patterns of molecules on a surface with micro- or nanoscale resolution. wikipedia.org In this process, a patterned elastomeric stamp, typically made of Polydimethylsiloxane (PDMS), is "inked" with a solution of the molecule to be patterned and then brought into contact with the substrate. wikipedia.orgnih.gov

HDPA and similar long-chain phosphonic acids can be used as the "ink" in µCP. The SAM formed by HDPA acts as a resist, protecting the underlying surface in the patterned areas. wikipedia.org This allows for selective chemical etching or deposition on the un-patterned areas. This technique is advantageous because it is a relatively simple, low-cost method for patterning surfaces over large areas. rsc.org The key to the process is the rapid, high-yield reaction of the phosphonic acid headgroup with the oxide surface, which allows for well-defined patterns. harvard.edu

A significant application of HDPA is in the creation of organic-inorganic hybrid gate dielectrics for low-voltage organic transistors. koreascience.kr These hybrid dielectrics typically consist of a high-k metal oxide layer, such as Aluminum Oxide (Al₂O₃) or Hafnium Oxide (HfOₓ), which is then coated with a phosphonic acid SAM. kjmm.orgnih.govrsc.org

The high-k oxide provides high capacitance, which is necessary for operating the transistor at low voltages, while the HDPA monolayer offers several benefits:

It creates a smooth, pinhole-free surface. kjmm.org

It provides an additional leakage barrier, reducing the leakage current density. kjmm.orgnih.gov

It modifies the dielectric-semiconductor interface, reducing charge traps and improving charge carrier mobility. kjmm.org

Research has shown that transistors using these hybrid dielectrics exhibit excellent performance characteristics. For example, transistors fabricated with an octadecylphosphonic acid (a close analogue to HDPA) hybrid dielectric showed a high capacitance, low leakage current, and improved mobility. nih.govnih.gov

| Dielectric Composition | Capacitance (nF/cm²) | Leakage Current Density (A/cm²) | Mobility (cm²/Vs) | Operating Voltage (V) | Reference |

|---|---|---|---|---|---|

| ODPA / Al₂O₃ | 279 | 10⁻⁸ at 6 V | 0.58 | < 4 | nih.govnih.gov |

| π-σ-PA / HfOₓ | 540 | 2 x 10⁻⁸ | 0.32 - 0.38 | < 2 | rsc.org |

| ODPA / HfOₓ | up to 815 | < 1.56 x 10⁻⁶ | 0.88 | < ± 2 | kjmm.org |

Nanomaterials Functionalization and Stabilization

Functionalization refers to the surface modification of nanoparticles to give them new properties and improve their stability. ebrary.netmdpi.com Phosphonic acids, including HDPA, are highly effective ligands for functionalizing and stabilizing a variety of nanoparticles, particularly metal oxides. figshare.com

The phosphonic acid headgroup binds strongly to the surface of nanoparticles like Zinc Oxide (ZnO), Hafnium Oxide (HfO₂), or Cadmium Selenide (CdSe). figshare.commdpi.com The long hexadecyl tail then extends outwards, providing several key benefits:

Stabilization: The alkyl chains create a steric barrier that prevents the nanoparticles from aggregating or clumping together, which is a common problem. ebrary.netmdpi.com This steric stabilization is crucial for maintaining a stable colloidal suspension.

Solubility: The hydrophobic nature of the alkyl chains can make the nanoparticles soluble in non-polar organic solvents, allowing them to be processed and incorporated into various materials like polymers.

Compatibility: The functionalized surface can improve the compatibility between the inorganic nanoparticle and an organic matrix in nanocomposites, leading to enhanced material properties. mdpi.com

Studies on ZnO nanoparticles modified with perfluorinated phosphonic acids have shown that such surface modifications can significantly increase the stability of the nanoparticles in suspension, as demonstrated by more negative zeta potential values, which indicate stronger electrostatic repulsion between particles. mdpi.com This principle of stabilization through surface functionalization is broadly applicable to HDPA on various metal oxide nanoparticles. figshare.comnih.gov

Ligand for Nanoparticle Synthesis and Size/Shape Control

The synthesis of metallic and semiconductor nanoparticles with well-defined sizes and shapes is crucial for their application in various technologies. Organic ligands play a pivotal role in controlling the nucleation and growth processes during nanoparticle formation. acs.orgnih.gov this compound, as a capping agent, can modulate the growth rates of different crystal faces, thereby influencing the final morphology of the nanocrystals. The long alkyl chain of HDPA provides a steric barrier that prevents nanoparticle aggregation during synthesis, while the phosphonic acid headgroup strongly coordinates to the nanoparticle surface.

The precise control over nanoparticle dimensions is achieved by adjusting synthesis parameters such as the ratio of the ligand to the precursor, reaction temperature, and reaction time. For instance, in the synthesis of colloidal quantum dots, the concentration and type of capping ligand are key factors that determine the final size and, consequently, the optical properties of the quantum dots. acs.org While the general principles of ligand-mediated size and shape control are well-established, specific research detailing the exclusive use of HDPA for this purpose is often integrated into broader studies on nanoparticle synthesis. The effectiveness of phosphonic acids, in general, suggests that the hexadecyl derivative is a competent agent for achieving monodisperse populations of nanoparticles with tailored morphologies.

Table 1: Factors Influencing Nanoparticle Size and Shape Controlled by Ligands like HDPA

| Factor | Influence on Nanoparticle Synthesis |

|---|---|

| Ligand-to-Precursor Ratio | Higher ratios typically lead to smaller nanoparticles due to increased surface coverage and stabilization of smaller nuclei. |

| Reaction Temperature | Affects the kinetics of precursor decomposition and monomer addition, influencing both the size and crystallinity of the nanoparticles. |

| Reaction Time | Longer reaction times generally result in larger nanoparticles through Ostwald ripening, where larger particles grow at the expense of smaller ones. |

| Solvent System | The polarity and coordinating ability of the solvent can influence ligand binding and precursor solubility, thereby affecting nanoparticle growth. |

Surface Passivation and Colloidal Stability of Nanoparticles

The high surface-area-to-volume ratio of nanoparticles makes their surfaces highly reactive and prone to defects, which can act as trap states for charge carriers, quenching luminescence and affecting electronic properties. Surface passivation, the process of neutralizing these surface defects, is therefore critical. Organic ligands, such as HDPA, are instrumental in passivating the surfaces of nanoparticles, particularly semiconductor quantum dots. rsc.org The phosphonic acid headgroup of HDPA can bind to undercoordinated metal atoms on the nanoparticle surface, satisfying their valency and removing electronic trap states within the bandgap. tudelft.nl

Furthermore, the long hexadecyl chains of the HDPA molecules create a robust steric barrier around the nanoparticles. This steric hindrance prevents the nanoparticles from aggregating, thereby ensuring their colloidal stability in various solvents. ucl.ac.uk This is crucial for applications that require nanoparticles to be processed in solution, such as in the fabrication of thin-film devices or in biological imaging. The stability of the ligand shell is influenced by the strength of the ligand-surface bond and the packing density of the ligand tails. ucl.ac.uk Phosphonic acids are known to form strong, stable bonds with metal oxide surfaces, making HDPA an excellent choice for ensuring the long-term stability of nanoparticle dispersions.

Shell-by-Shell Functionalization of Inorganic Nanoparticles using HDPA as a First Ligand Shell

A sophisticated approach to creating multifunctional nanomaterials is through the layer-by-layer or "shell-by-shell" (SbS) assembly of organic molecules on the surface of inorganic nanoparticles. researchgate.netnih.gov This method allows for the precise tuning of the nanoparticle's surface chemistry and properties. In this hierarchical functionalization, HDPA often serves as the crucial first ligand shell. researchgate.netnih.gov

The process begins with the covalent grafting of a primary shell of long-chain phosphonic acids, such as HDPA, directly onto the nanoparticle core. researchgate.netnih.gov This initial layer provides a stable, hydrophobic surface. Subsequently, a second layer of amphiphilic molecules can be introduced, which interdigitate with the alkyl chains of the HDPA layer through noncovalent, solvophobic interactions. researchgate.netnih.gov This two-step functionalization creates highly ordered organic-inorganic hybrid architectures. researchgate.netnih.gov These doubly functionalized nanoparticles exhibit tunable properties, including controlled dispersibility in various solvents and the ability to encapsulate guest molecules between the ligand shells. researchgate.netnih.gov

Phosphonate (B1237965) Coating on Metal Oxide Nanoparticles (TiO₂, Fe₃O₄, ZnO, CdSe, Al₂O₃, SnO₂, ZrO₂, ZnS)

The strong affinity of the phosphonic acid group for metal oxide surfaces makes HDPA an effective coating agent for a wide range of inorganic nanoparticles. This surface modification is crucial for improving their processability and integrating them into various material matrices.

Titanium Dioxide (TiO₂): HDPA coatings on TiO₂ nanoparticles can improve their dispersion in nonpolar solvents and polymer matrices, which is beneficial for applications in photocatalysis and UV-blocking composites.

Iron(II,III) Oxide (Fe₃O₄): For magnetic nanoparticles like Fe₃O₄, an HDPA coating not only prevents aggregation but also renders them dispersible in organic media, a key requirement for their use in ferrofluids and biomedical applications.

Zinc Oxide (ZnO): Phosphonic acid-based self-assembled monolayers on ZnO nanoparticles can enhance their stability and passivate surface electronic traps.

Cadmium Selenide (CdSe): In the case of CdSe quantum dots, HDPA serves as a stabilizing ligand that is crucial for maintaining their colloidal stability and quantum confinement effects. figshare.com

Aluminum Oxide (Al₂O₃): HDPA can form self-assembled monolayers on alumina (B75360) surfaces, modifying their surface energy and improving their compatibility with organic materials.

Tin Oxide (SnO₂): While specific studies on HDPA with SnO₂ are less common, the general principles of phosphonate binding to metal oxides suggest its utility in modifying the surface of tin oxide nanoparticles for applications in sensors and transparent conductive films. researchgate.netchalcogen.ro

Zirconium Dioxide (ZrO₂): Zirconia nanoparticles can be surface-functionalized with phosphonic acids to improve their dispersion in polymer composites, enhancing the mechanical and thermal properties of the resulting nanocomposites. semanticscholar.orgresearchgate.netmdpi.com

Zinc Sulfide (ZnS): Surface modification with ligands is a common strategy to control the size and optical properties of ZnS nanoparticles during synthesis. researchgate.netmdpi.comajgreenchem.commdpi.com

Table 2: Overview of HDPA Coating on Various Metal Oxide Nanoparticles

| Nanoparticle | Primary Benefit of HDPA Coating | Potential Application |

|---|---|---|

| TiO₂ | Improved dispersion in organic media | Photocatalysis, UV-shielding composites |

| Fe₃O₄ | Enhanced colloidal stability, organic solvent dispersibility | Ferrofluids, magnetic data storage, biomedical imaging |

| ZnO | Surface passivation, improved stability | Electronics, UV absorbers |

| CdSe | Colloidal stabilization, passivation of surface traps | Quantum dot displays, bio-imaging |

| Al₂O₃ | Surface energy modification, enhanced polymer compatibility | High-performance composites, coatings |

| SnO₂ | Improved dispersion and processability | Gas sensors, transparent conductive coatings |

| ZrO₂ | Enhanced dispersion in polymer matrices | Dental composites, thermal barrier coatings |

| ZnS | Size and optical property control during synthesis | Optical devices, bio-imaging |

Synthesis of Superparamagnetic Nanoparticles with HDPA Coating

Superparamagnetic iron oxide nanoparticles (SPIONs) are of great interest for applications in data storage, biomedical imaging (as MRI contrast agents), and targeted drug delivery. For these applications, it is essential that the nanoparticles are monodisperse and colloidally stable. HDPA has been successfully used in the synthesis of monodisperse Fe₃O₄ superparamagnetic nanoparticles. In such syntheses, HDPA can be part of a microemulsion system where it controls the size and prevents the agglomeration of the forming nanoparticles. The resulting HDPA-coated nanoparticles exhibit superparamagnetic behavior, meaning they are magnetic only in the presence of an external magnetic field and show no residual magnetism once the field is removed. This property is crucial for preventing the aggregation of nanoparticles in the absence of a magnetic field. The HDPA coating also imparts lipophilic properties to the nanoparticles, allowing them to be dispersed in organic solvents for further processing or incorporation into polymer matrices.

Development of Hybrid and Supramolecular Materials

Integration of HDPA into Organic-Inorganic Hybrid Architectures

Organic-inorganic hybrid materials are composites that combine the properties of both organic and inorganic components at the molecular or nanometer scale. nih.govresearchgate.netnih.govrsc.org The shell-by-shell functionalization of nanoparticles using HDPA as a primary ligand shell is a prime example of creating such hybrid architectures. researchgate.netnih.gov In this context, the inorganic nanoparticle core provides properties such as magnetism, optical activity, or catalytic function, while the organic shells, initiated by the HDPA layer, offer processability, biocompatibility, or specific binding sites for other molecules.

Role in Fabricating Materials with Tunable Dispersibility

This compound (HDPA) plays a crucial role in the fabrication of advanced materials with tunable dispersibility, primarily through the surface functionalization of nanoparticles. The long hydrocarbon chain of HDPA allows for the creation of stable, hydrophobic monolayers on the surfaces of various metal oxide nanoparticles, a key step in controlling their interaction with different solvents.

A significant application of this property is in the "Shell-by-Shell" (SbS) functionalization technique. In this method, metal oxide nanoparticles, such as titanium dioxide (TiO₂) or iron oxide (Fe₃O₄), are first treated with this compound. This initial step forms a robust, covalently bound hydrophobic inner shell on the nanoparticle surface. This hydrophobicity is a direct result of the self-assembly of the long hexadecyl chains.

Subsequently, a second layer consisting of an amphiphilic molecule is introduced. This outer shell interacts with the hydrophobic HDPA layer, and its outward-facing polar groups render the nanoparticles dispersible in aqueous or other polar solvents. This process, sometimes referred to as "polarity umpolung," effectively transforms the initially hydrophobic nanoparticles into ones that are stable in water. The ability to tune the dispersibility of these nanoparticles in orthogonal solvents like hydrocarbons, fluorocarbons, and water is dependent on the choice of both the phosphonic acid and the amphiphile.

Research has shown that the length of the alkyl chain of the phosphonic acid is a critical factor in the stability and degree of functionalization of the nanoparticles. Longer alkyl chains, such as the C16 chain of this compound, lead to increased van der Waals interactions between the chains. This results in a higher packing density of the monolayer on the nanoparticle surface, which in turn enhances the thermal stability of the subsequent amphiphilic layer. Studies involving analytical ultracentrifugation (AUC) have demonstrated that the colloidal stability of these hierarchical nanoparticle architectures is dependent on the length of the phosphonic acid used for the initial functionalization.

Table 1: Impact of Alkylphosphonic Acid Chain Length on Nanoparticle Properties

| Property | Effect of Increasing Alkyl Chain Length (e.g., to Hexadecyl) | Research Finding |

| Monolayer Packing Density | Increases | Enhanced van der Waals interactions lead to more ordered and dense self-assembled monolayers. |

| Thermal Stability | Increases | The more densely packed hydrophobic layer provides greater stability to the subsequent amphiphilic layer. |

| Colloidal Stability | Dependent on chain length | The degree of agglomeration in the final hierarchical structure is influenced by the efficiency of the interaction between the phosphonic acid and the amphiphile, which is affected by chain length. |

| Dispersibility | Tunable | Enables a "polarity umpolung" where nanoparticles can be switched from hydrophobic to hydrophilic dispersibility. |

Host-Guest Systems and Compartmentalization in Nano-architectures

The application of this compound extends into the realm of supramolecular chemistry, particularly in the construction of host-guest systems and the compartmentalization of nano-architectures. The self-assembly of long-chain alkylphosphonic acids, like HDPA, on surfaces can create organized molecular layers that have the potential to act as host structures for trapping or interacting with specific guest molecules.

The formation of self-assembled monolayers (SAMs) of this compound on nanoparticle surfaces creates a well-defined and functionalized interface. The long alkyl chains can create hydrophobic pockets or channels. These confined spaces can serve as binding sites for nonpolar guest molecules, driven by hydrophobic interactions. This principle is foundational to creating compartmentalized nano-architectures, where specific regions of a nanomaterial are designed to perform distinct functions, such as sequestering a particular molecule or catalyzing a specific reaction.

While direct examples of this compound forming classical host-guest inclusion complexes are not extensively documented, its role in surface modification is a key enabler for such systems. For instance, SAMs of phosphonic acids with terminal functional groups can be used to immobilize larger host molecules, such as calixarenes or cyclodextrins, onto a nanoparticle surface. In such a system, the this compound would serve as a stable anchoring layer, while the attached macrocycle would provide the host cavity for guest molecules.

Furthermore, the study of p-phosphonic acid calixarenes bearing long alkyl chains has shown that these molecules can self-assemble into bilayer arrangements or form channels that include solvent molecules. This indicates that long alkyl chains, analogous to that of this compound, can direct the formation of complex supramolecular structures with cavities suitable for host-guest interactions. The interplay of the alkyl chains is fundamental in fine-tuning the designer properties of molecules bearing such groups, which is significant in engineering bilayers that can mimic biological systems or create solvent channels for sensing applications.

Table 2: Potential Roles of this compound in Host-Guest Systems

| Role of this compound | Mechanism | Potential Application |

| Formation of Hydrophobic Pockets | Self-assembly of the C16 alkyl chains on a surface creates nonpolar microenvironments. | Sequestration of hydrophobic guest molecules from a polar medium. |

| Anchoring Layer for Host Molecules | The phosphonic acid headgroup provides a strong binding point to a substrate, while the alkyl chain forms a stable SAM. | Immobilization of macrocyclic hosts (e.g., calixarenes) for molecular recognition and sensing. |

| Directing Supramolecular Assembly | The long alkyl chain influences the self-assembly of larger molecular architectures into specific arrangements (e.g., bilayers, channels). | Creation of compartmentalized nano-architectures with defined cavities for guest inclusion or controlled release. |

Biomedical and Biotechnological Research Applications of Hexadecylphosphonic Acid

Surface Treatment of Medical Devices and Implants

The interface between a medical device and the surrounding biological environment is a critical determinant of its success and longevity. Unmodified surfaces, particularly on metallic implants, can elicit adverse reactions such as inflammation, foreign body response, and bacterial colonization, leading to device failure. Surface modification with molecules like hexadecylphosphonic acid offers a robust strategy to engineer bio-interfaces that promote healing, resist infection, and ensure seamless integration with host tissues.

The formation of self-assembled monolayers of alkylphosphonic acids on implant surfaces is a key strategy for enhancing biocompatibility. These densely packed molecular layers can alter surface properties such as wettability and protein adsorption, which are crucial factors in biological interactions. By presenting a new chemical interface to the body, these coatings can minimize inflammatory responses and improve tissue integration.

A significant challenge for implanted medical devices is biofouling, the undesirable accumulation of microorganisms, cells, and proteins on the surface, which can lead to infection and implant failure. Research on octadecylphosphonic acid (ODPA), a closely related compound to HDPA, has shown that its SAMs on titanium can deter bacterial attachment. The hydrophobic nature of the long alkyl chains creates a surface that resists colonization by bacteria such as Staphylococcus aureus, a common culprit in implant-related infections. This anti-biofouling property is critical for reducing the risk of post-operative complications.

| Property | Unmodified Titanium Surface | Phosphonic Acid SAM-Modified Surface |

| Primary Interaction | Non-specific protein adsorption | Controlled interfacial chemistry |

| Bacterial Adhesion | Prone to colonization and biofilm formation | Reduced bacterial attachment |

| Biocompatibility | Potential for inflammatory response | Improved tissue integration |

This table provides an interactive comparison of the general properties of unmodified versus phosphonic acid-modified titanium surfaces.

Titanium and its alloys are extensively used for dental and orthopedic implants due to their excellent mechanical properties and inherent biocompatibility, which is attributed to a stable native titanium oxide (TiO₂) layer. However, to accelerate and enhance the process of osseointegration—the direct structural and functional connection between living bone and the surface of a load-bearing artificial implant—surface modifications are often necessary.

Phosphonic acids, including HDPA, form highly stable, covalent bonds with the TiO₂ surface. This robust attachment allows for the creation of durable surface modifications. Studies have demonstrated that modifying TiO₂ surfaces with various phosphonic acids can improve their hydrophilic properties, which is believed to favor bone healing and osseointegration. The ability to tailor the terminal group of the phosphonic acid molecule allows for the introduction of specific functionalities to the implant surface, thereby controlling cellular responses. For instance, the formation of uniform SAMs of 11-phosphonoundecanoic acid on a nanostructured TiO surface has been shown to increase wettability and provide low surface contact stiffness, which could promote biocompatibility and reduce stress shielding. mdpi.com

To actively promote bone growth, implant surfaces can be biofunctionalized with osteogenic proteins. Bone Morphogenetic Protein-2 (BMP-2) is a potent growth factor that induces the differentiation of stem cells into bone-forming cells (osteoblasts), thereby enhancing bone regeneration. nih.govfrontiersin.org The challenge lies in effectively immobilizing these proteins on the implant surface while retaining their biological activity.

Phosphonic acids serve as excellent molecular linkers for this purpose. A preclinical study demonstrated that treating titanium implants with carboxyethylphosphonic acid (CEPA) could be used to functionalize the surface for the subsequent fixation of BMP-2. nih.govfrontiersin.orgnih.gov The phosphonic acid group anchors the molecule to the titanium oxide, while the terminal carboxyl group provides a site for attaching the protein. The implants treated with both CEPA and BMP-2 showed significantly improved osseointegration compared to untreated implants in a minipig model. nih.govnih.gov This approach highlights the potential of using phosphonic acids to create bioactive implant surfaces that can accelerate healing and improve clinical outcomes. frontiersin.org

| Parameter | Control (SLA Surface) | Experimental (CEPA + BMP-2) | p-value |

| Bone-Implant Contact (BIC) | Significantly Lower | Significantly Higher | 0.0001 |

| Corrected BIC (BICc) | Significantly Lower | Significantly Higher | 0.001 |

This interactive data table summarizes the key findings from a preclinical study comparing bone-implant contact on control versus CEPA and BMP-2 treated titanium implants after 4 weeks. nih.govnih.gov

Nanoparticle-Based Biomedical Systems

This compound and other alkylphosphonic acids are instrumental in the field of nanotechnology, particularly in the synthesis and functionalization of nanoparticles for biomedical use. Their ability to act as capping ligands or surface modifiers allows for precise control over nanoparticle size, stability, and solubility, which are critical parameters for their application in medicine.

Nanoparticles are being extensively investigated as carriers for targeted drug delivery, offering the potential to deliver therapeutic agents directly to diseased cells while minimizing side effects. Alkylphosphonic acids are widely used in the production of various nanoparticles, including quantum dots and metal oxides like iron oxide. plasmachem.comreinste.com HDPA can be used as a surface ligand during nanoparticle synthesis to control particle growth and impart specific surface properties.

For example, HDPA and other alkylphosphonic acids can render hydrophobic nanoparticles soluble in water by forming a stable shell around a metallic core, a crucial step for their use in biological systems. rsc.org Iron oxide nanoparticles functionalized with hexadecylphosphate (a derivative of HDPA) have been developed, showcasing the ability of these molecules to act as versatile surface modifiers. researchgate.netresearchgate.net By modifying the terminal end of the phosphonic acid linker, nanoparticles can be further conjugated with targeting molecules (like antibodies or peptides) or loaded with drugs, creating sophisticated systems for targeted therapy.

The development of highly sensitive and specific biosensors is a major goal in diagnostics. The performance of these sensors often depends on the quality of the biointerface, where biological recognition elements (e.g., DNA, enzymes, antibodies) are immobilized. Organophosphonic acid self-assembled monolayers are increasingly being used to create well-defined and stable films on oxide surfaces, which are ideal platforms for biosensor fabrication. nih.gov

These SAMs provide excellent passivation properties, which is crucial for the successful development of electrical and biological sensors. nih.gov The ordered and densely packed nature of the monolayer minimizes non-specific binding and provides a controlled environment for the immobilization of bioreceptors. While specific applications using HDPA are part of a broader research landscape, the principle of using long-chain alkylphosphonic acids to create high-quality interfaces is well-established. This technology enables the development of label-free detection platforms, such as those based on silicon nanowires, for detecting biomolecules with high sensitivity. nih.gov The stability and versatility of phosphonic acid-based interfaces make them a foundational technology for the next generation of diagnostic devices.

Nanoparticles as Radiosensitizers and Radioprotectors in Cancer Therapy

This compound (HDPA) plays a significant role in the functionalization of nanoparticles designed for advanced cancer radiotherapy. These surface-modified nanoparticles can act as either radiosensitizers, which enhance the destructive effects of radiation on tumor cells, or as radioprotectors, which shield healthy tissues from radiation damage. fau.deresearchgate.net The effectiveness of radiotherapy is often limited by the resistance of cancer cells and the potential for harm to surrounding normal cells. frontiersin.org Nanoparticles functionalized with molecules like HDPA offer a strategy to localize treatment, improving the therapeutic ratio. nih.govmdpi.com

The primary mechanisms by which nanoparticles enhance radiation effects include the generation of reactive oxygen species (ROS) and causing damage to cellular DNA. nih.govnih.gov Materials with high atomic numbers (high-Z) are particularly effective as they can absorb more radiation and emit secondary electrons, increasing localized energy deposition. frontiersin.orgmdpi.com

In one key area of research, metal oxide nanoparticles, such as titanium dioxide (TiO₂) and cobalt ferrite (B1171679) (CoFe₂O₄), have been coated with HDPA to create sophisticated nanostructures for cancer therapy. fau.de These HDPA-coated nanoparticles were evaluated for their dual roles in different cell environments.

Radiosensitizing Effects: When applied to cancerous cells, certain HDPA-functionalized nanoparticles amplify the cell-killing effects of X-ray irradiation. fau.de Specifically, CoFe₂O₄ nanoparticles coated with HDPA have been shown to act as potent radiosensitizing agents in tumor spheroids. fau.de The mechanism for this enhancement involves the generation of highly toxic hydroxyl radicals during irradiation. The radiation exposes the CoFe₂O₄ surface, which then catalyzes the Fenton reaction, a process that produces these damaging radicals, leading to increased destruction of the tumor cells. fau.de This approach combines the physical dose enhancement of the nanoparticle core with a chemically-driven increase in cytotoxicity. fau.de